molecular formula C11H18O3Si B13781500 (2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane

(2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane

Cat. No.: B13781500
M. Wt: 226.34 g/mol
InChI Key: GWMRJMVEDUWJIF-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane is an organosilicon compound characterized by the presence of a dimethoxyphenyl group attached to a methoxy-dimethyl-silane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane typically involves the reaction of 2,5-dimethoxyphenyl derivatives with silane reagents under specific conditions. One common method involves the use of 2,5-dimethoxyphenylmagnesium bromide, which reacts with chlorodimethylsilane to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include silanol derivatives, hydroxyl-substituted compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty polymers and as a surface modifier in materials science.

Mechanism of Action

The mechanism by which (2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane exerts its effects involves interactions with various molecular targets. The methoxy and dimethylsilane groups can interact with biological membranes, potentially altering their properties and affecting cellular functions. The compound may also interact with enzymes and proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-methylamphetamine: Known for its psychoactive properties.

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug.

    Chalcones: A class of compounds with similar structural features and diverse biological activities.

Uniqueness

(2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane is unique due to its combination of a dimethoxyphenyl group with a silane moiety, which imparts distinct chemical properties and potential applications not commonly found in other similar compounds. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C11H18O3Si

Molecular Weight

226.34 g/mol

IUPAC Name

(2,5-dimethoxyphenyl)-methoxy-dimethylsilane

InChI

InChI=1S/C11H18O3Si/c1-12-9-6-7-10(13-2)11(8-9)15(4,5)14-3/h6-8H,1-5H3

InChI Key

GWMRJMVEDUWJIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)[Si](C)(C)OC

Origin of Product

United States

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